9-(2-Chloroethyl)carbazole
Overview
Description
9-(2-Chloroethyl)carbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their stability and versatility in various chemical reactions. The compound this compound is characterized by the presence of a chloroethyl group attached to the nitrogen atom of the carbazole ring. This structural modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloroethyl)carbazole typically involves the N-alkylation of carbazole. One common method is the reaction of carbazole with 1,2-dichloroethane in the presence of a phase transfer catalyst such as tetrabutylammonium bromide. The reaction is carried out under reflux conditions, and the product is purified by crystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
9-(2-Chloroethyl)carbazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form carbazole-9-carboxylic acid derivatives.
Reduction Reactions: Reduction of the chloroethyl group can yield ethylcarbazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with this compound under basic conditions to replace the chloro group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
Substitution: Various substituted carbazole derivatives.
Oxidation: Carbazole-9-carboxylic acid derivatives.
Reduction: Ethylcarbazole derivatives.
Scientific Research Applications
9-(2-Chloroethyl)carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 9-(2-Chloroethyl)carbazole involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
9-Ethylcarbazole: Lacks the chloro group, making it less reactive in substitution reactions.
9-(2-Bromoethyl)carbazole: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity.
9-(2-Hydroxyethyl)carbazole: Contains a hydroxy group, which imparts different chemical properties.
Uniqueness
9-(2-Chloroethyl)carbazole is unique due to the presence of the chloroethyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives.
Properties
IUPAC Name |
9-(2-chloroethyl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN/c15-9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSBRGRSQUGIKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074459 | |
Record name | 9-(2-Chloroethyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1140-35-8 | |
Record name | 9-(2-Chloroethyl)-9H-carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1140-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbazole, 9-(2-chloroethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001140358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC39039 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39039 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2-Chloroethyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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